molecular formula C16H22BrClN2O2 B4428626 2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride

2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride

Cat. No.: B4428626
M. Wt: 389.7 g/mol
InChI Key: ZBAYXSQUZOIFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a cyclohexylamino group, a methoxy group, and an acetonitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride typically involves multiple steps, including halogenation, amination, and etherification. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The methoxy group is then added via etherification, and the acetonitrile group is introduced through a cyanation reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to accelerate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[(cyclohexylamino)methyl]phenol
  • 2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenol
  • 2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenylacetonitrile

Uniqueness

2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2.ClH/c1-20-15-10-12(9-14(17)16(15)21-8-7-18)11-19-13-5-3-2-4-6-13;/h9-10,13,19H,2-6,8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAYXSQUZOIFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 4
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.